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molecular formula C9H8BrClO B8631536 2-Allyl-6-bromo-4-chlorophenol

2-Allyl-6-bromo-4-chlorophenol

Cat. No. B8631536
M. Wt: 247.51 g/mol
InChI Key: HMIGMHNBRNVRGO-UHFFFAOYSA-N
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Patent
US08999998B2

Procedure details

A solution of 1-(allyloxy)-2-bromo-4-chlorobenzene (4.122 g, 16.65 mmol) in N,N-diethylaniline (20 mL, 100 mmol) was heated at 200° C. for 15 hours. After cooling to room temperature, the reaction mixture was partitioned between ethyl acetate and 1M aqueous HCl, and the organic layer washed with an additional portion of 1M aqueous HCl and then brine. The organic layer was dried over magnesium sulfate and evaporated in vacuo. The crude product was purified via flash chromatography on silica gel (0 to 20% ethyl acetate in heptanes) to yield 3.1761 g (77%) of 2-allyl-6-bromo-4-chlorophenol as a clear, colorless oil. 1H NMR (400 MHz, CDCl3) δ: 7.33 (d, J=2.4, 1H), 7.07 (d, J=2.3, 1H), 5.94 (ddt, J=16.8, 10.3, 6.6, 1H), 5.53 (s, 1H), 5.18-5.06 (m, 2H) 3.40 (d J=6.6, 2H).
Quantity
4.122 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][C:6]=1[Br:12])C=C.C(N(CC)[C:16]1[CH:21]=CC=C[CH:17]=1)C>>[CH2:21]([C:10]1[CH:9]=[C:8]([Cl:11])[CH:7]=[C:6]([Br:12])[C:5]=1[OH:4])[CH:16]=[CH2:17]

Inputs

Step One
Name
Quantity
4.122 g
Type
reactant
Smiles
C(C=C)OC1=C(C=C(C=C1)Cl)Br
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)N(C1=CC=CC=C1)CC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned between ethyl acetate and 1M aqueous HCl
WASH
Type
WASH
Details
the organic layer washed with an additional portion of 1M aqueous HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified via flash chromatography on silica gel (0 to 20% ethyl acetate in heptanes)

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C1=C(C(=CC(=C1)Cl)Br)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.1761 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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